molecular formula C6H10ClNO2 B6602360 (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride CAS No. 2699955-61-6

(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Cat. No.: B6602360
CAS No.: 2699955-61-6
M. Wt: 163.60 g/mol
InChI Key: PKWUOXRBZBQADJ-SCBRTWSOSA-N
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Description

(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride: is a bicyclic compound containing nitrogen and a carboxylic acid group It is a hydrochloride salt, which means it is combined with hydrochloric acid to form a more stable, water-soluble compound

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with simple organic compounds such as cyclohexene or cyclohexanone.

  • Reaction Steps: The synthesis involves multiple steps, including cyclization, nitrogen introduction, and carboxylation. Cyclization can be achieved using a strong acid catalyst, while nitrogen introduction may involve reagents like ammonia or amines.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Some industrial processes may use continuous flow synthesis to increase efficiency and scalability.

Chemical Reactions Analysis

(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as amides or esters.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

  • Substitution: The nitrogen atom in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid; conditions include heating under reflux.

  • Reduction: Reagents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous solvents.

  • Substitution: Reagents like alkyl halides or acyl chlorides; conditions include the presence of a base.

Major Products Formed:

  • Oxidation: Amides, esters

  • Reduction: Alcohols, amines

  • Substitution: Alkylated or acylated derivatives

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: It has potential as a lead compound in drug discovery, especially for developing new pharmaceuticals.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system or disease being targeted.

Comparison with Similar Compounds

  • (1R,5S,6r)-Bicyclo[3.1.0]hexan-6-amine hydrochloride

  • Bicyclo[3.1.0]hexane derivatives

  • Other bicyclic amines and carboxylic acids

This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to drive interest in its study and use.

Properties

IUPAC Name

(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-3-4(6)1-2-7-6;/h4,7H,1-3H2,(H,8,9);1H/t4-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWUOXRBZBQADJ-SCBRTWSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@]2([C@@H]1C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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